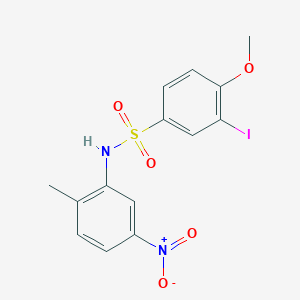![molecular formula C18H18N2O2 B4190453 1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzo[cd]indol-2(1H)-one](/img/structure/B4190453.png)
1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzo[cd]indol-2(1H)-one
Vue d'ensemble
Description
1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzo[cd]indol-2(1H)-one, commonly known as MIPT, is a synthetic psychedelic compound that belongs to the tryptamine family. MIPT is structurally similar to DMT and is known to produce intense visual and auditory hallucinations. MIPT was first synthesized in the 1960s and has since been used in scientific research to study the mechanism of action and physiological effects of psychedelic compounds.
Mécanisme D'action
MIPT acts as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. MIPT binds to the receptor and activates it, leading to changes in neurotransmitter release and neuronal activity. MIPT also activates other serotonin receptors, including the 5-HT1A and 5-HT2C receptors, which may contribute to its effects.
Biochemical and Physiological Effects:
MIPT has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. MIPT also alters brain activity, particularly in regions associated with emotion, perception, and introspection. MIPT has been shown to increase the activity of the default mode network, a group of brain regions that are active when the brain is at rest and not engaged in a task. This may contribute to the introspective and reflective nature of psychedelic experiences.
Avantages Et Limitations Des Expériences En Laboratoire
MIPT has several advantages for use in lab experiments. It is relatively easy to synthesize and has a known mechanism of action. MIPT is also relatively stable and can be stored for long periods of time. However, MIPT is a controlled substance in many countries and requires special permits for use in research. MIPT is also a potent psychedelic compound and may produce intense and unpredictable effects in human subjects, which can make it difficult to study.
Orientations Futures
There are several future directions for research on MIPT and other psychedelic compounds. One area of interest is the potential therapeutic applications of these compounds, particularly for the treatment of mental health disorders such as depression, anxiety, and PTSD. Another area of interest is the use of psychedelic compounds to study the neural mechanisms underlying consciousness and altered states of consciousness. Finally, there is a need for further research on the safety and potential risks associated with the use of psychedelic compounds, particularly in clinical settings.
Applications De Recherche Scientifique
MIPT has been used in scientific research to study the mechanism of action and physiological effects of psychedelic compounds. MIPT has been shown to activate serotonin receptors in the brain, leading to altered states of consciousness and hallucinations. MIPT has also been shown to increase brain activity in regions associated with emotion, perception, and introspection, providing insight into the neural mechanisms underlying psychedelic experiences.
Propriétés
IUPAC Name |
1-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)benzo[cd]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12(17(21)19-10-2-3-11-19)20-15-9-5-7-13-6-4-8-14(16(13)15)18(20)22/h4-9,12H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNURAIUSDXNPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)N2C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]benzo[cd]indol-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide](/img/structure/B4190371.png)

![N-[2-(2,2,2-trifluoroethoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4190379.png)
![N-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2-phenoxyacetamide](/img/structure/B4190392.png)
![4-[(butylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4190401.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4190407.png)
![N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-thiophenecarboxamide](/img/structure/B4190414.png)
![5-chloro-3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4190420.png)
![3-(5-chloro-2,4-dimethoxyphenyl)-N-(1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-5-methyl-1H-pyrazol-3-yl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4190428.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4190437.png)
![N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4190463.png)
![4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B4190470.png)
![N-{2-[(2-cyanophenyl)thio]benzoyl}phenylalaninamide](/img/structure/B4190472.png)
